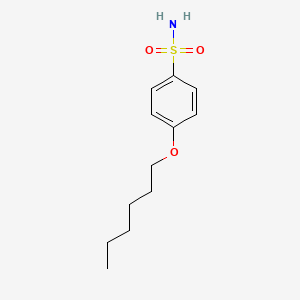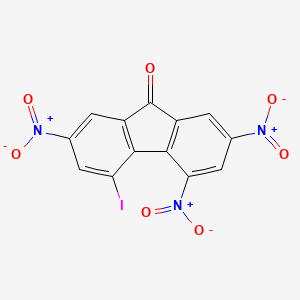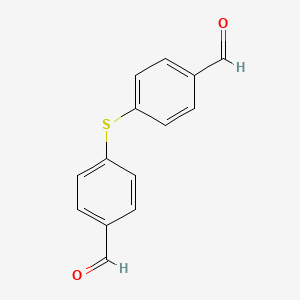
Vegfr-2-IN-10
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vegfr-2-IN-10 is a small molecule inhibitor that targets the vascular endothelial growth factor receptor 2 (VEGFR-2). VEGFR-2 is a receptor tyrosine kinase that plays a crucial role in angiogenesis, the process of forming new blood vessels from pre-existing ones. This compound is of significant interest in cancer research and treatment due to its potential to inhibit tumor growth by blocking the VEGFR-2 signaling pathway .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Vegfr-2-IN-10 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. One common approach is the use of computer-aided design and cheminformatics to identify potential inhibitors, followed by the synthesis of these compounds through standard organic chemistry techniques . The reaction conditions often involve the use of specific catalysts, solvents, and temperature controls to ensure the desired chemical transformations.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods to larger reactors and optimizing the reaction conditions for higher yields and purity. This often includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
Vegfr-2-IN-10 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines.
Electrophiles: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific functional groups present in this compound and the reaction conditions. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Wissenschaftliche Forschungsanwendungen
Vegfr-2-IN-10 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the VEGFR-2 signaling pathway and its role in angiogenesis.
Wirkmechanismus
Vegfr-2-IN-10 exerts its effects by binding to the ATP-binding site of VEGFR-2, thereby inhibiting its kinase activity. This prevents the receptor from undergoing autophosphorylation and subsequent activation of downstream signaling pathways involved in angiogenesis. The inhibition of VEGFR-2 signaling leads to reduced endothelial cell proliferation, migration, and survival, ultimately impairing the formation of new blood vessels .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sunitinib: A multi-targeted receptor tyrosine kinase inhibitor that also targets VEGFR-2, among other receptors.
Sorafenib: Another multi-targeted kinase inhibitor that inhibits VEGFR-2 and other kinases involved in tumor growth and angiogenesis.
Axitinib: A selective VEGFR-2 inhibitor with a similar mechanism of action
Uniqueness
Vegfr-2-IN-10 is unique in its high specificity for VEGFR-2, which may result in fewer off-target effects compared to multi-targeted inhibitors like sunitinib and sorafenib. Additionally, its molecular structure allows for potent inhibition of VEGFR-2 with potentially improved pharmacokinetic properties .
Eigenschaften
Molekularformel |
C20H21N3O2 |
|---|---|
Molekulargewicht |
335.4 g/mol |
IUPAC-Name |
1-(9-methoxy-3,4,5,6-tetrahydro-1H-azepino[4,3-b]indol-2-yl)-2-pyridin-2-ylethanone |
InChI |
InChI=1S/C20H21N3O2/c1-25-15-7-8-19-16(12-15)17-13-23(10-4-6-18(17)22-19)20(24)11-14-5-2-3-9-21-14/h2-3,5,7-9,12,22H,4,6,10-11,13H2,1H3 |
InChI-Schlüssel |
DIKNCSGXNBOYRG-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC2=C(C=C1)NC3=C2CN(CCC3)C(=O)CC4=CC=CC=N4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


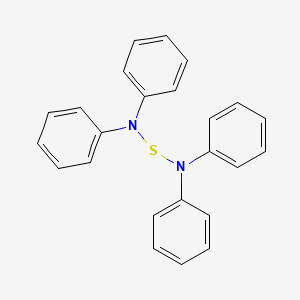
![2-[[Methoxy(phenyl)phosphoryl]methyl]isoindole-1,3-dione](/img/structure/B14748229.png)
![4,4'-[(Piperidin-1-yl)methylene]bis(N,N-dimethylaniline)](/img/structure/B14748239.png)
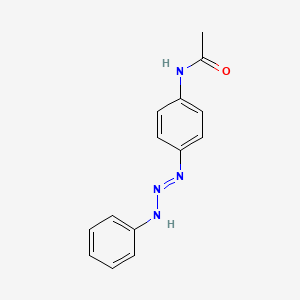

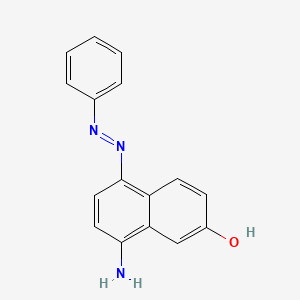
![3-[Bromo(difluoro)methyl]-3,4,4,4-tetrafluorobut-1-ene](/img/structure/B14748260.png)


